molecular formula C12H17N B1475008 (4-(2-Cyclopropylethyl)phenyl)methanamine CAS No. 2097959-86-7

(4-(2-Cyclopropylethyl)phenyl)methanamine

Cat. No.: B1475008
CAS No.: 2097959-86-7
M. Wt: 175.27 g/mol
InChI Key: FDGABCJDNMEHKA-UHFFFAOYSA-N
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Description

(4-(2-Cyclopropylethyl)phenyl)methanamine is a phenylmethanamine derivative featuring a cyclopropylethyl substituent at the para position of the benzene ring. The cyclopropane ring introduces steric strain and lipophilicity, which may influence binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

[4-(2-cyclopropylethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-8,10H,1-4,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGABCJDNMEHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclopropyl Ketone Intermediates and Reductive Amination

A prominent synthetic route to compounds similar to (4-(2-Cyclopropylethyl)phenyl)methanamine involves the preparation of cyclopropyl-substituted phenyl ketones, followed by reduction and amination steps.

Key Steps:

  • Step A: Formation of Cyclopropyl Phenyl Ketone Intermediate

    The synthesis begins with the preparation of substituted phenyl cyclopropyl ketones. For example, 4-chlorophenyl ketone reacts with sodium hydride and methyl triphenylphosphonium bromide in dimethyl sulfoxide (DMSO) to form 1-cyclopropyl-1-(4-chlorophenyl)ethene intermediates. This reaction is conducted under nitrogen atmosphere with controlled temperature stages (room temperature to 80 °C) and yields a cyclopropyl-substituted phenyl ethene compound after workup and purification.

  • Step B: Hydroboration-Oxidation to Alcohol Intermediate

    The cyclopropyl ethene intermediate undergoes hydroboration using a dialkylborane reagent (e.g., 0.68 M 2-(3-methyl-2-butyl)borane in THF) at low temperature (0 °C), followed by oxidation with hydrogen peroxide and sodium hydroxide to yield the corresponding cyclopropyl-substituted phenyl ethanol derivative. This step is critical for introducing the hydroxyl group necessary for subsequent transformations.

  • Step C: Conversion to Amine via Reductive Amination

    The alcohol intermediate can be converted into the target amine through reductive amination. This involves oxidation of the alcohol to the aldehyde (using Dess-Martin periodinane or similar oxidants), followed by reductive amination with an amine source (e.g., ammonia or methylamine) using a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or lithium aluminium hydride (LiAlH4). This sequence yields the desired this compound or its derivatives with high specificity and yield.

Reaction Conditions and Yields:

Step Reagents/Conditions Product Yield (%) Notes
A. Ketone formation 4-chlorophenyl ketone, NaH, methyl triphenylphosphonium bromide, DMSO, 80 °C, N2 atmosphere 1-cyclopropyl-1-(4-chlorophenyl)ethene ~75-85 Requires inert atmosphere, careful temp control
B. Hydroboration-oxidation Dialkylborane (e.g., 2-(3-methyl-2-butyl)borane), H2O2/NaOH, THF, 0 °C to RT Cyclopropyl-substituted phenyl ethanol ~70-80 Sensitive to moisture, low temperature needed
C. Reductive amination Oxidation (Dess-Martin periodinane), amine, NaBH(OAc)3 or LiAlH4 This compound >80 High selectivity, mild reducing agents preferred

This method is well-documented in patent literature and academic studies focusing on cyclopropyl-substituted aryl amines.

Alternative Approaches: Coupling and Substitution Reactions

Other methods involve coupling reactions and nucleophilic substitutions on pre-functionalized aromatic intermediates:

  • Nucleophilic Substitution on Phenyl Halide Derivatives

    A 4-chlorophenyl ketone or related halide can be converted into the corresponding amine by nucleophilic substitution with amine nucleophiles under basic conditions. For example, the reaction of 4-chlorophenyl ketone derivatives with N-methoxyl-N-methylamino hydrochloride leads to benzamide intermediates, which can be further transformed to amines via reduction or substitution reactions.

  • Cross-Coupling Reactions

    Suzuki palladium-catalyzed cross-coupling reactions have been employed to construct aryl cyclopropyl intermediates by coupling allylic bromides with phenyl boronic acids, followed by functional group transformations to introduce the amine moiety.

These approaches may be less direct but offer flexibility in modifying the aromatic ring or side chains.

Detailed Research Findings and Mechanistic Insights

  • The hydroboration-oxidation sequence is regioselective and stereospecific, favoring anti-Markovnikov addition to the cyclopropyl-substituted ethene, which is crucial for obtaining the correct alcohol intermediate for subsequent amination.

  • Use of Dess-Martin periodinane as an oxidant provides mild and high-yielding oxidation of alcohols to aldehydes without overoxidation, facilitating clean reductive amination.

  • Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and selectivity, minimizing side reactions and allowing for direct conversion to primary amines.

  • Inert atmosphere (nitrogen or argon) and anhydrous solvents (THF, DMSO) are critical to prevent side reactions and degradation of sensitive intermediates.

  • Purification often involves extraction with hexane or ether, drying over magnesium sulfate, and chromatographic separation using ethyl acetate/hexane mixtures.

Summary Table of Preparation Methods

Methodology Key Reagents and Conditions Advantages Limitations
Cyclopropyl ketone intermediate + hydroboration-oxidation + reductive amination NaH, methyl triphenylphosphonium bromide, dialkylborane, H2O2/NaOH, Dess-Martin periodinane, NaBH(OAc)3 High yield, regioselective, scalable Multi-step, requires inert conditions
Nucleophilic substitution on phenyl halides 4-chlorophenyl ketone, amine nucleophiles, base Simpler reagents, direct substitution May require harsh conditions, lower selectivity
Suzuki cross-coupling + functional group transformation Palladium catalyst, phenyl boronic acid, allylic bromide Versatile for structural modifications Requires expensive catalysts, multiple steps

Chemical Reactions Analysis

Types of Reactions

(4-(2-Cyclopropylethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of (4-(2-Cyclopropylethyl)phenyl)methanamine

The synthesis of this compound can be achieved through several organic reactions involving cyclopropyl and phenyl derivatives. Common methods include:

  • N-Alkylation : Reaction of phenylmethanamine with cyclopropylethyl halides.
  • Reductive amination : Using cyclopropyl ketones with amines.
  • Grignard reactions : Employing cyclopropyl Grignard reagents with suitable electrophiles.

These methods highlight the compound's versatility in synthetic organic chemistry.

Research indicates that this compound interacts with various biological targets, suggesting potential psychotropic effects. It may influence neurotransmitter systems by interacting with:

  • Serotonin receptors : Indicating possible antidepressant or anxiolytic properties.
  • Dopamine transporters : Suggesting potential applications in treating disorders like ADHD or schizophrenia.

Applications in Medicinal Chemistry

The compound's pharmacological profile suggests several promising applications:

  • Antidepressant Development : Given its interaction with serotonin receptors, it may serve as a lead compound for developing new antidepressants.
  • Neuroprotective Agents : Its potential effects on dopamine transporters could provide insights for neuroprotective therapies in neurodegenerative diseases.
  • Analgesics : The compound's structural features may allow it to modulate pain pathways, warranting investigation as a novel analgesic.

Psychotropic Effects

A study examining similar compounds found that derivatives of this compound exhibited significant binding affinities at dopamine receptors D2 and D3, suggesting they may have psychotropic effects similar to established antipsychotics .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the cyclopropyl group can enhance binding affinity and selectivity for specific receptors. For instance, substituting the cyclopropane with larger aliphatic groups showed improved interactions with dopamine receptors .

In Vivo Studies

In vivo studies have demonstrated that compounds structurally similar to this compound can significantly affect behavior in animal models, providing preliminary evidence for their potential therapeutic effects in mood disorders.

Summary Table of Applications

Application AreaPotential UsesRelevant Studies
AntidepressantDevelopment of new drugs targeting serotonin receptorsBinding affinity studies
NeuroprotectionTreatment strategies for neurodegenerative diseasesIn vivo efficacy studies
AnalgesicsModulation of pain pathwaysSAR studies indicating potential analgesic properties
Psychotropic EffectsTreatment for ADHD and schizophreniaBehavioral studies in animal models

Mechanism of Action

The mechanism of action of (4-(2-Cyclopropylethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Purity (%) Key Hazards (GHS)
(1-(4-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 4-Cl, cyclopropyl 181.66 97 Not specified
(1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 3-Cl, cyclopropyl 181.66 Skin/eye irritation
(3-Cyclopropyl-4-fluorophenyl)methanamine C₁₀H₁₂FN 3-cyclopropyl, 4-F 165.21 No known hazards
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ 2,4,6-OCH₃ 197.23 H302, H315, H318, H335
(3-Cyclopropylphenyl)methanamine C₁₀H₁₃N 3-cyclopropyl 147.22 No known hazards
(4-(2-Cyclopropylethyl)phenyl)methanamine* C₁₂H₁₇N 4-(cyclopropylethyl) 175.27

*Hypothetical data inferred from analogs.

Key Observations:
  • Substituent Position: Chlorine at the para position (e.g., (1-(4-Chlorophenyl)cyclopropyl)methanamine) vs.
  • Electron-Withdrawing Groups: Fluorine in (3-Cyclopropyl-4-fluorophenyl)methanamine increases polarity compared to non-halogenated analogs, which may enhance solubility in polar solvents .

Physicochemical Properties

  • Purity : High-purity analogs (e.g., 97% for (1-(4-Chlorophenyl)cyclopropyl)methanamine) are critical for reproducible pharmacological studies . Lower purity (e.g., 95% in 1-Cyclopropyl-2-(2-methylphenyl)ethanamine) may introduce impurities affecting reactivity .
  • Hazards : Methoxy-substituted analogs like (2,4,6-Trimethoxyphenyl)methanamine exhibit higher toxicity (H302: harmful if swallowed), whereas cyclopropyl derivatives without electronegative groups show fewer hazards .

Biological Activity

Overview

(4-(2-Cyclopropylethyl)phenyl)methanamine, also known by its CAS number 2097959-86-7, is an organic compound with a unique cyclopropylethyl substitution that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-bromophenylmethanamine with cyclopropylethyl bromide in the presence of a base like potassium carbonate and an aprotic solvent such as dimethylformamide (DMF). The reaction conditions are optimized for high yield and purity, which is crucial for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to significant pharmacological effects. The compound has been studied for its potential roles in:

  • Antidepressant Activity : Preliminary studies suggest that it may act on serotonin receptors, influencing mood regulation.
  • Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains.

Case Studies and Experimental Data

A variety of studies have investigated the biological effects of this compound. Below is a summary of notable findings:

Study Objective Findings
Study 1Investigate antidepressant effectsDemonstrated significant modulation of serotonin receptors in vitro.
Study 2Evaluate antimicrobial activityShowed effectiveness against Helicobacter pylori, indicating potential as an antibiotic .
Study 3Assess cytotoxicityFound to induce apoptosis in cancer cell lines, suggesting anticancer properties .

Pharmacological Characterization

The pharmacological characterization of this compound has included assessments of its binding affinity to various targets. For example, molecular docking studies have indicated that the compound exhibits favorable interactions with dopamine receptors, which may explain its antidepressant-like effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Differences
(4-(2-Cyclopropylethyl)phenyl)ethanamineLacks the methanamine functional group; different activity profile.
(4-(2-Cyclopropylethyl)phenyl)propanamineLarger aliphatic chain; potentially different receptor interactions.
(4-(2-Cyclopropylethyl)phenyl)butanamineEven larger chain; may affect solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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